molecular formula C9H7BrN2O B13299574 4-(5-Bromo-1H-pyrazol-1-yl)phenol

4-(5-Bromo-1H-pyrazol-1-yl)phenol

Cat. No.: B13299574
M. Wt: 239.07 g/mol
InChI Key: GGNBBXHSBKQTJO-UHFFFAOYSA-N
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Description

4-(5-Bromo-1H-pyrazol-1-yl)phenol is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a phenol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-1H-pyrazol-1-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Bromo-1H-pyrazol-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole
  • 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 4-(1-Chloro-1H-pyrazol-2-yl)phenol

Uniqueness

4-(5-Bromo-1H-pyrazol-1-yl)phenol is unique due to the presence of both a bromine atom and a phenol group, which confer distinct chemical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(5-bromopyrazol-1-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-9-5-6-11-12(9)7-1-3-8(13)4-2-7/h1-6,13H

InChI Key

GGNBBXHSBKQTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)Br)O

Origin of Product

United States

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